1,2-Bis(dicyclohexylphosphino)benzene
Overview
Description
1,2-Bis(dicyclohexylphosphino)benzene: is an organophosphorus compound with the molecular formula C30H48P2 . It is a bidentate ligand, meaning it can form two bonds with a central metal atom, making it highly valuable in coordination chemistry and catalysis . This compound is known for its stability and ability to form complexes with various transition metals .
Preparation Methods
Synthetic Routes and Reaction Conditions:
1,2-Bis(dicyclohexylphosphino)benzene can be synthesized through several methods. One common approach involves the reaction of 1,2-dibromobenzene with dicyclohexylphosphine in the presence of a base such as n-butyllithium . The reaction typically proceeds as follows:
C6H4(Br)2+2P(C6H11)2→C6H4(P(C6H11)2)2+2Br−
Industrial Production Methods:
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process[4][4].
Chemical Reactions Analysis
Types of Reactions:
1,2-Bis(dicyclohexylphosphino)benzene undergoes various types of reactions, including:
Coordination Reactions: It forms complexes with transition metals such as nickel, palladium, and platinum.
Substitution Reactions: It can participate in ligand exchange reactions where one ligand is replaced by another.
Common Reagents and Conditions:
Nickel Catalysts: Used in cross-coupling reactions with aryl fluorides and primary amines.
Palladium Catalysts: Employed in decarbonylative C-H coupling reactions.
Major Products:
Nickel Complexes: Formed in cross-coupling reactions.
Palladium Complexes: Result from decarbonylative coupling reactions.
Scientific Research Applications
1,2-Bis(dicyclohexylphosphino)benzene has a wide range of applications in scientific research:
Chemistry: Used as a ligand in homogeneous catalysis, facilitating reactions such as hydrogenation and cross-coupling.
Biology: Employed in the synthesis of bioactive metal complexes.
Medicine: Investigated for its potential in drug development due to its ability to form stable metal complexes.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 1,2-Bis(dicyclohexylphosphino)benzene exerts its effects involves its ability to coordinate with metal centers. This coordination alters the electronic properties of the metal, enhancing its catalytic activity. The compound’s bulky dicyclohexyl groups provide steric protection, preventing unwanted side reactions .
Comparison with Similar Compounds
- 1,2-Bis(dicyclohexylphosphino)ethane
- 1,2-Bis(diphenylphosphino)benzene
- 1,3-Bis(dicyclohexylphosphino)propane
Uniqueness:
1,2-Bis(dicyclohexylphosphino)benzene is unique due to its specific steric and electronic properties. The dicyclohexyl groups provide significant steric bulk, which can influence the selectivity and reactivity of the metal complexes it forms. This makes it particularly valuable in catalytic applications where selectivity is crucial .
Properties
IUPAC Name |
dicyclohexyl-(2-dicyclohexylphosphanylphenyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48P2/c1-5-15-25(16-6-1)31(26-17-7-2-8-18-26)29-23-13-14-24-30(29)32(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h13-14,23-28H,1-12,15-22H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNBZPKZOBDXEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80409370 | |
Record name | 1,2-BIS(DICYCLOHEXYLPHOSPHINO)BENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80409370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215951-96-5 | |
Record name | 1,2-BIS(DICYCLOHEXYLPHOSPHINO)BENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80409370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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